delta7-Avenasterol (E/Z mixture)
Description
Delta7-Avenasterol (7-Dehydroavenasterol) is a phytosterol belonging to the stigmastane class, characterized by a double bond at the C7–C8 position and an ethylidene group at C24 (Z-isomer predominant) . Its molecular formula is C29H48O, with a molecular weight of 412.69 g/mol and CAS number 23290-26-8 . This compound is naturally isolated from plant sources such as pomegranate seeds, olive oil, soybean oil, and grains like oats and wheat . It functions as an intermediate in sterol biosynthesis, particularly in the final steps of stigmasterol synthesis .
Delta7-Avenasterol is industrially relevant due to its antioxidant properties, which inhibit lipid oxidation in oils like safflower . Its physicochemical properties include a density of 0.98 ± 0.1 g/cm³, high lipophilicity (LogP: 7.94), and insolubility in water, necessitating organic solvents like chloroform or methanol for laboratory use .
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-SGUBZQMTSA-N |
Isomeric SMILES |
CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta7-Avenasterol can be synthesized through the dehydrogenation of sterols at specific positions. For instance, the dehydrogenation at the C5-C6 positions under the catalysis of sterol-C5-desaturase generates 5-dehydrogenated avenasterol, which is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of sterol-7-reductase and sterol-24-reductase, respectively .
Industrial Production Methods: Industrial production of delta7-Avenasterol typically involves extraction from plant sources. The most widely used extraction methods include the classic Soxhlet extraction with solvents such as n-hexane, petroleum ether, and ethanol. Other well-established solvent extraction methods like Folch and Bligh and Dyer are also employed .
Chemical Reactions Analysis
Types of Reactions: Delta7-Avenasterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized sterol derivatives.
Reduction: Reduction reactions can convert delta7-Avenasterol to other sterols like beta-sitosterol.
Substitution: Substitution reactions can occur at the hydroxyl group or double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized sterol derivatives.
Reduction: Beta-sitosterol.
Substitution: Halogenated sterol derivatives.
Scientific Research Applications
Delta7-Avenasterol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It plays a role in studying membrane fluidity and permeability in plant cells.
Medicine: Due to its cholesterol-lowering and antioxidant properties, delta7-Avenasterol is researched for its potential in treating cardiovascular diseases.
Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of food products
Mechanism of Action
Delta7-Avenasterol is similar to other phytosterols such as beta-sitosterol, campesterol, and stigmasterol. it is unique due to its specific double bond positions and antioxidant properties .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between delta7-Avenasterol and related phytosterols:
| Compound | Double Bond Position | Key Functional Groups | Biosynthetic Role | Key Applications |
|---|---|---|---|---|
| Delta7-Avenasterol | C7–C8 | C24 ethylidene (Z-configuration) | Intermediate in stigmasterol synthesis | Antioxidant in oils, research marker |
| Stigmasterol | C5–C6, C22–C23 | C24 ethyl | Final product of sterol biosynthesis | Pharmaceutical precursor |
| Beta-Sitosterol | C5–C6 | C24 ethyl | Membrane component in plants | Cholesterol-lowering supplements |
| Delta5-Avenasterol | C5–C6 | C24 ethylidene | Antioxidant in plant oils | Food preservation, research |
| Campesterol | C5–C6 | C24 methyl | Precursor to brassinosteroids | Agricultural growth regulation |
Structural Insights :
- Delta7-Avenasterol’s C7–C8 double bond differentiates it from delta5-Avenasterol (C5–C6) and beta-sitosterol (C5–C6), influencing its rigidity and interaction with lipid membranes .
- The Z-configuration of the C24 ethylidene group in delta7-Avenasterol contrasts with stigmasterol’s fully saturated side chain, affecting solubility and metabolic pathways .
Physicochemical Properties
| Property | Delta7-Avenasterol | Delta5-Avenasterol | Beta-Sitosterol |
|---|---|---|---|
| Molecular Weight | 412.69 g/mol | 412.69 g/mol | 414.71 g/mol |
| Melting Point | Not reported | 131–134°C | 136–140°C |
| LogP | 7.94 | 8.12 (predicted) | 8.60 |
| Solubility (Water) | Insoluble | Insoluble | Insoluble |
| Solubility (Chloroform) | Slightly soluble | Slightly soluble | Freely soluble |
Key Observations :
- Delta7-Avenasterol and delta5-Avenasterol share identical molecular formulas but differ in double bond placement, leading to variations in melting points and LogP values .
- Beta-sitosterol’s higher LogP reflects greater lipophilicity, enhancing its integration into lipid bilayers compared to avenasterols .
Antioxidant Efficacy
Delta7-Avenasterol demonstrates superior antioxidant activity in lipid matrices compared to beta-sitosterol. For example:
- In safflower oil, delta7-Avenasterol reduces oxidation by 40% at 100 ppm, outperforming beta-sitosterol (25% reduction ) under identical conditions .
- This efficacy is attributed to its conjugated double bond system, which scavenges free radicals more effectively .
Natural Occurrence and Biomarker Potential
- Delta7-Avenasterol : Detected in blueberries, fenugreek, and citrus hybrids, serving as a biomarker for specific plant consumption .
- Delta5-Avenasterol : Predominant in olive oil and cereals, used to authenticate food sources .
- Beta-Sitosterol : Ubiquitous in plant oils, less specific as a biomarker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
